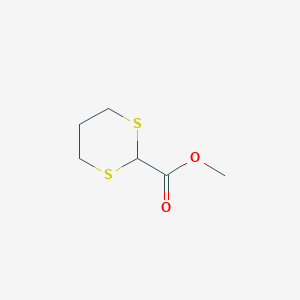

Methyl 1,3-dithiane-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

56579-84-1 |

|---|---|

Molecular Formula |

C6H10O2S2 |

Molecular Weight |

178.3 g/mol |

IUPAC Name |

methyl 1,3-dithiane-2-carboxylate |

InChI |

InChI=1S/C6H10O2S2/c1-8-5(7)6-9-3-2-4-10-6/h6H,2-4H2,1H3 |

InChI Key |

KAXSFBNZPWBKDH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1SCCCS1 |

Canonical SMILES |

COC(=O)C1SCCCS1 |

Other CAS No. |

56579-84-1 |

Origin of Product |

United States |

Historical Development of 1,3 Dithianes As Key Synthetic Tools

The story of Methyl 1,3-dithiane-2-carboxylate is intrinsically linked to the broader development of 1,3-dithianes and the groundbreaking concept of "umpolung," or polarity inversion. inflibnet.ac.inwikipedia.orgrjstonline.com In conventional organic chemistry, the carbonyl carbon of an aldehyde or ketone is electrophilic, meaning it readily reacts with nucleophiles. wikipedia.orgrjstonline.com This "normal" reactivity dictates the types of bonds that can be readily formed.

The paradigm shifted in 1965 when E.J. Corey and Dieter Seebach introduced a method to reverse this inherent polarity. encyclopedia.pubjk-sci.comwikipedia.org Their seminal work, now known as the Corey-Seebach reaction, demonstrated that an aldehyde could be converted into a 1,3-dithiane (B146892) by reacting it with 1,3-propanedithiol (B87085). encyclopedia.pubjk-sci.comwikipedia.org The crucial discovery was that the proton at the C2 position of the dithiane ring (the former carbonyl carbon) could be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. jk-sci.comwikipedia.org This lithiated 1,3-dithiane effectively behaves as an "acyl anion equivalent," a synthon that allows for the formation of carbon-carbon bonds that were previously challenging to access. jk-sci.comwikipedia.orgresearchgate.net

This development was a cornerstone in the field of retrosynthetic analysis, a problem-solving technique for planning organic syntheses that was pioneered by E.J. Corey, for which he was awarded the Nobel Prize in Chemistry in 1990. inflibnet.ac.inencyclopedia.pub The ability to use 1,3-dithianes as masked acyl anions opened up new avenues for constructing complex molecules, including α-hydroxy ketones and 1,2-diketones, which are not readily accessible through traditional aldol-type reactions. jk-sci.comwikipedia.org The versatility of dithiane chemistry was quickly recognized and has since been widely applied in the total synthesis of numerous natural products. encyclopedia.pubnih.govresearchgate.net

Strategic Importance of Methyl 1,3 Dithiane 2 Carboxylate As a Versatile Synthon

Established Synthetic Routes to Alkyl 1,3-Dithiane-2-carboxylates

The formation of alkyl 1,3-dithiane-2-carboxylates has been approached through several reliable methods. These foundational techniques are crucial for accessing the core structure of these compounds.

Transesterification is a widely employed and straightforward method for the synthesis of methyl 1,3-dithiane-2-carboxylate, typically starting from the corresponding ethyl ester. This process involves the reaction of ethyl 1,3-dithiane-2-carboxylate with methanol (B129727) in the presence of a catalyst. The choice of catalyst is critical to the efficiency of the reaction, with common examples including acid or base catalysts. For instance, the use of a catalytic amount of sodium methoxide (B1231860) in methanol can effectively drive the conversion to the desired methyl ester. The reaction is reversible, and to ensure a high yield of the methyl ester, a large excess of methanol is often used to shift the equilibrium towards the product side.

Below is a table summarizing typical conditions for the transesterification of ethyl 1,3-dithiane-2-carboxylate to methyl 1,3-dithiane-2-carboxylate.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Methoxide | Methanol | Reflux | 4-8 | >90 |

| Sulfuric Acid | Methanol | Reflux | 12-24 | 85-95 |

| p-Toluenesulfonic Acid | Methanol | Reflux | 12-18 | 80-90 |

This table presents representative data compiled from various synthetic procedures and is for illustrative purposes.

Advanced Methods for the Formation of the 1,3-Dithiane-2-carboxylate Core

Beyond traditional methods, researchers have developed more advanced strategies for constructing the 1,3-dithiane-2-carboxylate core. These methods often provide advantages in terms of efficiency, substrate scope, or milder reaction conditions. One such advanced method involves the direct dithioacetalization of glyoxylic acid derivatives. For example, the reaction of methyl glyoxylate (B1226380) with 1,3-propanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), can directly yield methyl 1,3-dithiane-2-carboxylate. This method avoids the need for a pre-formed dithiane and subsequent carboxylation.

Another innovative approach utilizes a one-pot reaction sequence. For instance, the reaction of a suitable C1 electrophile with 1,3-propanedithiol, followed by in-situ carboxylation and esterification, can streamline the synthesis. These advanced methods are particularly valuable for creating libraries of substituted 1,3-dithiane-2-carboxylate derivatives for various applications in organic synthesis.

Stereoselective Synthesis of Chiral 1,3-Dithiane-2-carboxylate Derivatives

The development of stereoselective methods for the synthesis of chiral 1,3-dithiane-2-carboxylate derivatives has been a significant focus, as these compounds are valuable intermediates in the synthesis of enantiomerically pure natural products and pharmaceuticals. One common strategy involves the use of chiral auxiliaries. For example, a chiral alcohol can be used to form a chiral ester of 1,3-dithiane-2-carboxylic acid. Subsequent diastereoselective alkylation of the C2 position of the dithiane ring, followed by removal of the chiral auxiliary, can provide the desired enantiomerically enriched product.

Asymmetric catalysis has also emerged as a powerful tool. For instance, the enantioselective protonation of a C2-substituted dithiane anion using a chiral proton source can establish the stereocenter at the C2 position. Furthermore, kinetic resolution of racemic 1,3-dithiane-2-carboxylate derivatives using chiral catalysts can provide access to both enantiomers.

The table below summarizes some approaches to the stereoselective synthesis of chiral 1,3-dithiane-2-carboxylate derivatives.

| Method | Chiral Source | Key Transformation | Diastereomeric/Enantiomeric Excess (%) |

| Chiral Auxiliary | (-)-Menthyl or (+)-Menthyl | Diastereoselective alkylation | >95 (de) |

| Asymmetric Protonation | Chiral Proton Source | Enantioselective protonation of a dithiane anion | up to 90 (ee) |

| Kinetic Resolution | Chiral Catalyst | Enantioselective hydrolysis or acylation | >99 (ee) |

This table presents representative data from research on stereoselective synthesis and is for illustrative purposes.

Advanced Chemical Reactivity and Mechanistic Studies of 1,3 Dithiane 2 Carboxylates

Umpolung Reactivity and Acyl Anion Equivalents Derived from 1,3-Dithiane-2-carboxylates

The concept of "umpolung," or polarity inversion, is a cornerstone of dithiane chemistry. The acidic C-2 proton of the dithiane ring allows for the generation of a nucleophilic acyl anion equivalent, a powerful tool for carbon-carbon bond formation.

The anion of methyl 1,3-dithiane-2-carboxylate is typically generated by deprotonation at the C-2 position using a strong base, such as n-butyllithium, at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.netquimicaorganica.org The resulting 2-metallo-1,3-dithiane-2-carboxylate anion is stabilized by the adjacent sulfur atoms through d-orbital participation and inductive effects, as well as by chelation with the lithium cation. researchgate.net This stabilization is crucial for its effectiveness as a nucleophile. researchgate.net

The synthesis of methyl 1,3-dithiane-2-carboxylate itself can be achieved by the lithiation of 1,3-dithiane (B146892), followed by quenching with solid carbon dioxide to form the carboxylic acid, and subsequent Fischer esterification. uea.ac.uk

The 2-lithio-1,3-dithiane-2-carboxylate anion is a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions. quimicaorganica.org It can react with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. quimicaorganica.orguwindsor.ca For instance, the anion derived from 1,3-dithiane can undergo nucleophilic addition to epoxides, leading to the formation of more complex molecular architectures. uwindsor.ca These reactions are fundamental in the synthesis of natural products and other complex organic molecules. uwindsor.ca

| Electrophile | Product Type | Reference |

| Alkyl Halides | 2-Alkyl-1,3-dithiane-2-carboxylates | organic-chemistry.org |

| Epoxides | γ-Hydroxy-α-dithianyl carboxylates | uwindsor.ca |

| Aldehydes/Ketones | α-Hydroxy-α-dithianyl carboxylates | uwindsor.ca |

Oxidative Transformations of 1,3-Dithiane-2-carboxylates

The sulfur atoms in the dithiane ring are susceptible to oxidation, leading to the formation of sulfoxides and bis-sulfoxides. These transformations can be carried out with high stereoselectivity, providing access to chiral building blocks.

The asymmetric oxidation of 1,3-dithiane-2-carboxylate esters has been extensively studied. acs.orgnih.gov Chiral titanium complexes, such as those used in the Kagan and Modena protocols, have proven to be effective catalysts for the enantioselective oxidation of the sulfur atoms. acs.orgnih.gov For example, using the Kagan protocol, which employs cumene (B47948) hydroperoxide (CHP), (+)-diethyl tartrate (DET), and titanium isopropoxide, ester derivatives of 1,3-dithiane-2-carboxylates can be oxidized to their corresponding monoxides with enantiomeric excesses (ee) of 80-95% and to their trans-bis-sulfoxides with ee values greater than 97%. acs.orgnih.gov

The Modena protocol, a variation of the Kagan conditions, has also been successfully applied to the oxidation of ethyl 1,3-dithiane-2-carboxylate, yielding the trans-bis-sulfoxide with high enantioselectivity. acs.orgnih.gov The resulting chiral sulfoxides are valuable intermediates in asymmetric synthesis.

| Oxidation Protocol | Product | Enantiomeric Excess (ee) | Reference |

| Kagan Protocol | Monoxide | 80-95% | acs.orgnih.gov |

| Kagan Protocol | trans-Bis-sulfoxide | >97% | acs.orgnih.gov |

| Modena Protocol | trans-Bis-sulfoxide | High | acs.orgnih.gov |

The mechanism of sulfur oxidation in 1,3-dithianes generally involves the nucleophilic attack of a sulfur atom on an electrophilic oxygen source, such as a peroxide. rsc.org The stereochemical outcome of the oxidation is influenced by the steric and electronic properties of both the substrate and the oxidant. rsc.org In the case of 1,3-dithiane-2-carboxylates, the ester group at the C-2 position plays a significant role in directing the stereoselectivity of the oxidation, leading to the preferential formation of the trans-bis-sulfoxide. acs.orgnih.gov The stability of the resulting diastereomeric sulfoxides also influences the product distribution, with the trans isomer often being the thermodynamically more stable product. rsc.org

Radical Chemistry and Photoredox Catalysis of Dithiane-2-carboxylates

In recent years, the radical chemistry of 1,3-dithianes has gained attention, particularly in the context of photoredox catalysis. This approach offers a mild and efficient way to generate dithiane-centered radicals for various synthetic applications.

Photoredox catalysis utilizes light-absorbing catalysts, often iridium or ruthenium complexes, to facilitate single-electron transfer (SET) processes. youtube.comyoutube.comyoutube.com In the context of dithiane-2-carboxylates, the corresponding carboxylic acid can be oxidized by an excited-state photocatalyst, leading to the formation of a 1,3-dithiane radical via decarboxylation. nih.govrsc.orgnih.gov

This generated radical can then participate in a variety of reactions, most notably conjugate additions to Michael acceptors such as unsaturated ketones, esters, and amides. nih.govrsc.orgnih.gov This photoredox-mediated approach provides a formal method for the addition of a methyl radical equivalent. nih.govrsc.org The reaction proceeds under mild conditions and exhibits a broad substrate scope with high yields. nih.govrsc.orgnih.gov The electrochemical properties of the photocatalyst can be tuned to achieve selective radical generation. rsc.orgnih.gov

The mechanism of photodeprotection of 1,3-dithianes, which involves the formation of a dithiane radical cation via SET to a photosensitizer, has also been studied. acs.orgresearchgate.netconicet.gov.ar This process is often dependent on the presence of molecular oxygen. conicet.gov.ar

Photocatalytic Generation of 1,3-Dithiane-2-carboxylate Radicals

Photoredox catalysis has emerged as a powerful and mild technique for generating radical species. nih.gov In this context, 1,3-dithiane-2-carboxylic acid, readily prepared by the hydrolysis of its corresponding commercially available ethyl ester, can be utilized to generate a 1,3-dithiane radical. nih.govrsc.org This process is typically initiated by light irradiation in the presence of a suitable photocatalyst, such as an iridium(III) phenyl-tetrazole complex. nih.govrsc.org The excited state of the photocatalyst facilitates the oxidative decarboxylation of the dithiane-2-carboxylic acid, leading to the formation of the desired C-2 centered radical. rsc.orgresearchgate.net This radical is stabilized by the two adjacent sulfur atoms. researchgate.net

This photocatalytic method offers a significant advantage over traditional methods for generating dithianyl radicals, which often require the pre-installation of a radical initiator group like phenylseleno, xanthate, or TEMPO at the C-2 position. nih.govresearchgate.net The ability to directly generate the radical from the corresponding carboxylic acid under mild, visible-light-mediated conditions represents a more efficient and atom-economical approach. nih.gov Control experiments have confirmed that both the photoredox catalyst and visible light are essential for this transformation to occur. escholarship.org

Conjugate Addition Reactions with Michael Acceptors

The 1,3-dithiane radical generated via photocatalysis readily participates in conjugate addition reactions with a wide range of Michael acceptors. nih.govrsc.org This reaction, often referred to as a photoredox-mediated Michael reaction, allows for the formation of a new carbon-carbon bond at the β-position of the acceptor. nih.gov The scope of this reaction is broad, with successful additions observed for various classes of Michael acceptors, as detailed in the table below. nih.govrsc.org

| Michael Acceptor Type | Examples |

| Unsaturated Ketones | Chalcone derivatives, Cyclohexenone |

| Unsaturated Esters | Cinnamate derivatives |

| Unsaturated Amides | Cinnamamide derivatives |

| Unsaturated Malonates | Diethyl benzylidenemalonate |

This photocatalytic conjugate addition has been shown to proceed in high yields. nih.govrsc.org The resulting adducts are versatile intermediates that can be further functionalized. nih.gov For instance, the dithiane moiety can be removed to reveal a carbonyl group or can be involved in further alkylation reactions. nih.gov

Strategies for Formal Methyl Group Installation

A significant application of the photocatalytic conjugate addition of 1,3-dithiane-2-carboxylate is its use as a formal methyl radical addition. nih.govrsc.org Following the conjugate addition to a Michael acceptor, the dithiane group in the resulting adduct can be removed using reagents like Raney Nickel. nih.govresearchgate.net This desulfurization step effectively replaces the dithiane moiety with a methyl group, thus achieving a formal methylation of the original Michael acceptor. nih.gov

This two-step sequence—photocatalytic conjugate addition followed by desulfurization—provides a novel and indirect method for the installation of a methyl group, a functionality that can be challenging to introduce directly via radical addition of the highly reactive and elusive methyl radical. nih.govrsc.org The use of the stable and easily handled 1,3-dithiane-2-carboxylic acid as a precursor makes this a synthetically valuable strategy. nih.gov

Transition Metal-Catalyzed Radical Coupling Reactions

While photoredox catalysis has been a primary focus, transition metal catalysis also plays a role in the radical reactivity of 1,3-dithianes. Iron-catalyzed radical oxidative cross-coupling reactions have been developed for the synthesis of β-chloro substituted 1,3-dithiane products from aryl olefins and 2-chloro-1,3-dithiane. acs.org Mechanistic studies have provided evidence for an iron-catalyzed oxidative radical intermediate in the reaction pathway, representing a key example of coupling 1,3-dithiane with unactivated alkenes. acs.org

Organocatalytic Methodologies Involving 1,3-Dithiane-2-carboxylates

Organocatalysis has provided a powerful platform for the development of asymmetric transformations involving 1,3-dithiane-2-carboxylates, enabling the synthesis of chiral molecules with high stereocontrol.

Asymmetric Conjugate Additions

An efficient organocatalytic method has been developed for the stereoselective conjugate addition of 2-carboxythioesters of 1,3-dithiane to nitroalkenes. rsc.orgresearchgate.net This reaction, typically catalyzed by a chiral bifunctional organocatalyst, proceeds under mild conditions to afford γ-nitro-β-aryl-α-keto esters in high yields and with excellent enantioselectivity, reaching up to 92% ee. rsc.orgresearchgate.net

The success of this asymmetric transformation relies on the ability of the organocatalyst to simultaneously activate both the nucleophile (the deprotonated 2-carboxythioester-1,3-dithiane) and the electrophile (the nitroalkene) in a stereocontrolled manner. The reaction products are valuable building blocks for further synthetic manipulations. rsc.orgresearchgate.net For example, the nitro group can be reduced and the dithiane moiety can be removed, as demonstrated in the synthesis of the GABAB receptor agonist, baclofen. rsc.orgresearchgate.net

Development of Glyoxylate (B1226380) Anion Equivalents in Stereoselective Synthesis

The organocatalytic conjugate addition of 2-carboxythioesters of 1,3-dithiane to nitroalkenes represents a formal catalytic stereoselective conjugate addition of a glyoxylate anion synthon. rsc.orgresearchgate.net The 1,3-dithiane-2-carboxylate moiety, upon deprotonation, acts as a nucleophilic equivalent of a glyoxylate anion. This strategy allows for the enantioselective construction of α-keto ester functionalities, which are important structural motifs in many biologically active molecules.

The versatility of the dithiane group allows for its conversion to other functional groups post-reaction, further highlighting the utility of this methodology. For instance, the dithiane can be hydrolyzed to reveal the corresponding α-keto ester. rsc.orgresearchgate.net This approach provides a powerful tool for the asymmetric synthesis of complex molecules from simple and readily available starting materials. rsc.org

Cross-Coupling Reactions of 1,3-Dithiane-2-carboxylates

The versatility of the 1,3-dithiane scaffold extends to its participation in advanced carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling processes. These reactions leverage the unique electronic properties of the dithiane ring, enabling the formation of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling for Diaryl Dithiane Synthesis

A significant advancement in the functionalization of 1,3-dithianes is the development of palladium-catalyzed cross-coupling reactions for the synthesis of 2,2-diaryl-1,3-dithianes. nih.govnih.govbrynmawr.eduacs.org This methodology utilizes a reversed polarity, or "umpolung," approach where the typically nucleophilic dithiane core acts as a transmetalation reagent in a catalytic cycle. nih.govbrynmawr.edu

The reaction capitalizes on the relatively acidic nature of the benzylic proton at the C2 position of a 2-aryl-1,3-dithiane. brynmawr.edu In the presence of a suitable base, this proton can be removed to generate a dithianyl anion, which can then participate in a palladium-catalyzed cross-coupling with an aryl halide. nih.govbrynmawr.edu

Initial optimization studies identified that bidentate phosphine (B1218219) ligands are effective in preventing the palladium catalyst from being poisoned by the sulfur atoms of the dithiane. brynmawr.edu A combination of palladium(II) acetate (B1210297) [Pd(OAc)2] and NiXantphos as the ligand, with potassium tert-butoxide (KOtBu) as the base in cyclopentyl methyl ether (CPME), has been established as an effective set of conditions. brynmawr.edu

The scope of this reaction has been explored with a variety of aryl bromides and 2-aryl-1,3-dithianes, demonstrating its utility in synthesizing a range of 2,2-diaryl-1,3-dithianes in moderate to good yields. brynmawr.edu The reaction generally proceeds smoothly with both electron-rich and moderately electron-poor coupling partners. brynmawr.edu However, strong electron-withdrawing groups on either the aryl bromide or the dithiane can hinder the reaction. brynmawr.edu Similarly, sterically hindered aryl halides, such as 2-bromotoluene, have shown limited reactivity under these conditions. brynmawr.edu

The resulting 2,2-diaryl-1,3-dithianes are valuable intermediates that can be converted to the corresponding diaryl ketones through hydrolysis. nih.govnih.gov This two-step sequence, which can even be performed in a one-pot procedure, provides a practical route to this important class of compounds. nih.govnih.gov

The table below summarizes the scope of the palladium-catalyzed cross-coupling of various 2-aryl-1,3-dithianes with aryl bromides to afford 2,2-diaryl-1,3-dithianes. brynmawr.edu

Table 1: Palladium-Catalyzed Synthesis of 2,2-Diaryl-1,3-dithianes

| 2-Aryl-1,3-dithiane | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 2-Phenyl-1,3-dithiane | 4-Bromoanisole | 2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane | 85 |

| 2-Phenyl-1,3-dithiane | 4-Bromotoluene | 2-Phenyl-2-(p-tolyl)-1,3-dithiane | 78 |

| 2-Phenyl-1,3-dithiane | 3-Bromoanisole | 2-(3-Methoxyphenyl)-2-phenyl-1,3-dithiane | 75 |

| 2-Phenyl-1,3-dithiane | 4-Bromobenzotrifluoride | 2-Phenyl-2-(4-(trifluoromethyl)phenyl)-1,3-dithiane | 55 |

| 2-(4-Methoxyphenyl)-1,3-dithiane | Bromobenzene | 2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane | 82 |

| 2-(4-Methoxyphenyl)-1,3-dithiane | 4-Bromotoluene | 2-(4-Methoxyphenyl)-2-(p-tolyl)-1,3-dithiane | 76 |

| 2-(4-Chlorophenyl)-1,3-dithiane | Bromobenzene | 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiane | 68 |

| 2-(Thiophen-2-yl)-1,3-dithiane | Bromobenzene | 2-Phenyl-2-(thiophen-2-yl)-1,3-dithiane | 61 |

Applications of Methyl 1,3 Dithiane 2 Carboxylate in Complex Organic Synthesis

Construction of Advanced Intermediates for Natural Product Synthesis

The 1,3-dithiane (B146892) moiety is a cornerstone of "umpolung" chemistry, reversing the typical electrophilic reactivity of a carbonyl carbon to a nucleophilic one. This strategy is frequently employed to construct complex carbon skeletons found in natural products. Methyl 1,3-dithiane-2-carboxylate and its parent compound, 1,3-dithiane, can be readily deprotonated at the C2 position with a strong base, such as n-butyllithium, to form a highly nucleophilic 2-lithio-1,3-dithiane species. researchgate.net This stabilized carbanion serves as a potent acyl anion equivalent that can react with a variety of electrophiles to forge new carbon-carbon bonds. researchgate.net

This reactivity is particularly valuable for synthesizing advanced intermediates that are later elaborated into the final natural product. For example, in a convergent synthetic strategy towards the potent cancer promoter aplysiatoxin, a key fragment was assembled via the nucleophilic addition of a lithiated dithiane derivative to a chiral epoxide. uwindsor.ca This reaction efficiently coupled two complex fragments, demonstrating the reliability of dithiane chemistry in building intricate molecular architectures. uwindsor.ca Similarly, the synthesis of intermediates for the macrocyclic lactone (S)-curvularin has utilized dithiane-based starting materials. uwindsor.ca The reaction of lithiated dithianes with electrophiles like epoxides or alkyl halides allows for the rapid and controlled assembly of carbon chains that would be challenging to construct using conventional methods. researchgate.netuwindsor.ca

Implementation in Total Synthesis Strategies

Beyond the synthesis of key fragments, methyl 1,3-dithiane-2-carboxylate and related structures are integral to complete total synthesis campaigns. Their role often involves establishing a key bond or introducing a latent carbonyl group that is unmasked in a late-stage transformation. researchgate.netorganic-chemistry.org

A clear example is found in the total synthesis of the macrocyclic lactone (S)-curvularin. uwindsor.ca The synthetic route involved a chiral alcohol intermediate containing a dithiane moiety, which was prepared via the microbial reduction of 2-(3-oxopropyl)-1,3-dithiane. uwindsor.ca This chiral building block was then elaborated through a series of steps, including a palladium-catalyzed coupling reaction and macrolactonization. In the final stages of the synthesis, the dithiane group was reduced to furnish the target natural product. uwindsor.ca This strategy highlights how the dithiane can be carried through multiple synthetic steps before its transformation, showcasing its stability and compatibility with various reaction conditions.

Chiral Auxiliary Roles and Enantioselective Syntheses

A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions, after which it can be removed. wikipedia.orgsigmaaldrich.com The dithiane ring of methyl 1,3-dithiane-2-carboxylate can be modified to act as a chiral auxiliary, enabling the synthesis of enantiomerically enriched compounds.

A powerful strategy involves the asymmetric oxidation of the sulfur atoms. Research has shown that the asymmetric oxidation of ester derivatives of 1,3-dithiane-2-carboxylic acid, including the methyl ester, can produce chiral trans-1,3-dithiane 1,3-dioxides with very high enantioselectivity. nih.gov Using a titanium-based chiral catalyst system, the resulting bis-sulfoxides are obtained with greater than 97% enantiomeric excess (ee). nih.gov This chiral, C2-symmetric dithiane dioxide can then function as a chiral acyl anion equivalent. nih.gov For instance, in an enantioselective synthesis of (R)-salbutamol, the lithiated (1R,3R)-1,3-dithiane 1,3-dioxide was added to an aromatic aldehyde with exceptional stereocontrol, setting the desired stereocenter in the product. nih.gov

| Starting Material (Ester) | Product | Enantiomeric Excess (ee) |

| Methyl 1,3-dithiane-2-carboxylate | Monoxide | 80-95% |

| Methyl 1,3-dithiane-2-carboxylate | trans Bis-sulfoxide | >97% |

| Ethyl 1,3-dithiane-2-carboxylate | trans Bis-sulfoxide | High |

| t-Butyl 1,3-dithiane-2-carboxylate | trans Bis-sulfoxide | High |

| Phenyl 1,3-dithiane-2-carboxylate | trans Bis-sulfoxide | High |

Table 1: Enantioselectivity in the asymmetric oxidation of 1,3-dithiane-2-carboxylate esters. Data sourced from Aggarwal, V. K., et al. (1998). nih.gov

The dithiane moiety, particularly when derivatized, can direct the stereochemical course of reactions at adjacent positions. An efficient organocatalytic methodology has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.org In this process, a chiral quinine-thiourea derivative catalyzes the addition of the dithiane to substrates like nitrostyrene. rsc.org The reaction proceeds under mild conditions to afford γ-nitro-β-aryl-α-keto ester equivalents in good yields and with high enantioselectivity (up to 92% ee). rsc.org This transformation represents a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon, where the chiral catalyst and the dithiane substrate work in concert to create a new stereocenter with high fidelity. rsc.org The resulting products are versatile intermediates for further synthesis. rsc.org

| Thioester Derivative | Catalyst | Yield | Enantiomeric Excess (ee) |

| S-Phenyl | Quinine-thiourea A | Low | 89% |

| S-2-Pyridyl | Quinine-thiourea A | Moderate | Not Reported |

| S-Trifluoroethyl | Quinine-thiourea A | 71% | 87% |

Table 2: Organocatalytic conjugate addition of 2-carboxythioester-1,3-dithianes to nitrostyrene. Data sourced from Bertolasi, G., et al. (2015). rsc.org

Derivatization and Subsequent Transformations of 1,3-Dithiane-2-carboxylate Adducts

The true synthetic power of methyl 1,3-dithiane-2-carboxylate is realized in the subsequent transformations of its adducts. After serving its primary purpose of forming a key carbon-carbon bond, the dithiane group can be converted into other important functional groups. rsc.org

The most common transformation of a 2-substituted-1,3-dithiane is its deprotection to reveal the parent carbonyl group, a process known as dethioacetalization. asianpubs.org This unmasks the latent carbonyl functionality that the dithiane was protecting. Oxidative cleavage is a widely used method for this purpose, and a variety of reagents have been developed to effect this transformation under mild and selective conditions. organic-chemistry.org

Common reagents for oxidative deprotection include:

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): Efficiently converts 1,3-dithianes to the corresponding carbonyl compounds in good yields. rsc.org

o-Iodoxybenzoic acid (IBX): A hypervalent iodine reagent that effectively cleaves dithianes under neutral conditions. organic-chemistry.org

Bis(trifluoroacetoxy)iodobenzene: Another hypervalent iodine reagent ideal for deprotecting dithianes, especially in the presence of sensitive functional groups. organic-chemistry.org

N-Bromosuccinimide (NBS): Can be used for rapid deprotection under solvent-free conditions. arkat-usa.org

Hydrogen Peroxide with Iodine Catalyst: A greener method that operates under essentially neutral conditions in water. organic-chemistry.org

The choice of reagent depends on the specific substrate and the presence of other functional groups in the molecule, allowing for high chemoselectivity in complex synthetic sequences. organic-chemistry.org

| Reagent | Conditions | Key Features |

| DDQ | MeCN–H₂O | Good yields, efficient for many dithianes. rsc.org |

| IBX / β-Cyclodextrin | Water, Room Temp | Neutral conditions, environmentally friendly. organic-chemistry.org |

| H₂O₂ / I₂ (cat.) | Water, SDS | Neutral conditions, tolerant of many protecting groups. organic-chemistry.org |

| NBS | Solvent-free, Room Temp | Very fast (2-6 minutes), excellent yields. arkat-usa.org |

| Polyphosphoric Acid / Acetic Acid | 20-45 °C | Mild, inexpensive reagents. asianpubs.org |

Table 3: Comparison of selected reagents for the deprotection of 1,3-dithianes.

Alternatively, the dithiane group can be completely removed through reductive desulfurization, converting the dithioacetal carbon into a methylene (B1212753) (CH₂) group. researchgate.net When applied to an adduct of methyl 1,3-dithiane-2-carboxylate, this process effectively transforms the original carboxylated carbon into a methyl group after subsequent removal of the ester. This transformation is typically accomplished by hydrogenation using a catalyst such as Raney Nickel (Ra-Ni). researchgate.netuwindsor.ca This reaction provides a powerful method for introducing alkyl fragments into a molecule and is a key step in many synthetic routes where the dithiane is used as a temporary scaffold to build a carbon framework before being reductively excised. uwindsor.ca

Linchpin Strategies in Convergent Synthesis

The utility of the 1,3-dithiane group in "umpolung" or polarity reversal of the carbonyl group is a well-established principle in organic synthesis. The acidic proton at the C2 position of the dithiane ring can be readily removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This anion can then react with a variety of electrophiles. The brilliance of using a dithiane-based linchpin lies in its ability to participate in sequential reactions.

A prominent strategy involves the use of 2-substituted-1,3-dithianes in multicomponent coupling reactions, a concept extensively developed by researchers, including Amos B. Smith III. While much of the foundational work utilized 2-silyl-1,3-dithianes, the principles are directly applicable to methyl 1,3-dithiane-2-carboxylate. The ester functionality in methyl 1,3-dithiane-2-carboxylate further activates the C2 proton, facilitating its deprotonation.

The general linchpin strategy using a dithiane derivative can be illustrated in a convergent synthesis where two different fragments are coupled. First, the dithiane linchpin is deprotonated and reacted with a first electrophile, such as an epoxide. The resulting intermediate can then be subjected to a second deprotonation (if another acidic proton is available) or a modification of the ester group, followed by reaction with a second, different electrophile. This sequential coupling allows for the efficient and controlled assembly of complex carbon skeletons.

A key advantage of this approach is the stereochemical control that can be achieved. For instance, the reaction of dithiane anions with chiral, non-racemic epoxides proceeds with high regioselectivity and stereospecificity, allowing for the construction of stereochemically rich acyclic and cyclic systems.

The following interactive table summarizes representative reactants and conditions in a dithiane linchpin strategy, highlighting the versatility of this approach in convergent synthesis.

| Linchpin Precursor | First Electrophile | Second Electrophile | Key Reagents & Conditions | Resulting Structure |

| Methyl 1,3-dithiane-2-carboxylate | (R)-Styrene oxide | Benzyl bromide | 1. n-BuLi, THF, -78 °C; 2. (R)-Styrene oxide; 3. n-BuLi, HMPA, -78 °C; 4. Benzyl bromide | Adduct with two new stereocenters |

| 2-Trimethylsilyl-1,3-dithiane | Propylene oxide | Isopropyl iodide | 1. n-BuLi, THF, -78 °C; 2. Propylene oxide; 3. HMPA (for Brook rearrangement); 4. Isopropyl iodide | Asymmetrically substituted 1,3-diol precursor |

| 1,3-Dithiane | Epichlorohydrin | Methyl iodide | 1. n-BuLi, THF, -78 °C; 2. Epichlorohydrin; 3. n-BuLi, -78 °C; 4. Methyl iodide | Highly functionalized acyclic chain |

This linchpin strategy has been instrumental in the total synthesis of numerous complex natural products, where the dithiane moiety is ultimately unmasked to reveal a carbonyl group or is transformed into other functionalities. The ability to forge multiple carbon-carbon bonds in a controlled and convergent manner underscores the power of methyl 1,3-dithiane-2-carboxylate and related dithianes as indispensable tools in modern organic synthesis.

Spectroscopic and Conformational Studies of 1,3 Dithiane 2 Carboxylate Systems

Conformational Preferences of 2-Substituted 1,3-Dithianes

The 1,3-dithiane (B146892) ring, a sulfur-containing heterocycle analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. The introduction of a substituent at the C2 position, such as the methoxycarbonyl group in methyl 1,3-dithiane-2-carboxylate, leads to distinct conformational preferences governed by a combination of steric and stereoelectronic effects.

Extensive research, including acid-catalyzed equilibration of diastereoisomeric derivatives and spectroscopic analysis, has established the conformational behavior of 2-substituted 1,3-dithianes. For many alkyl and aryl substituents at the C2 position, there is a notable preference for the equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the sulfur atoms and the remaining axial proton at C4/C6.

However, the presence of heteroatoms in the substituent can introduce significant stereoelectronic interactions, most notably the anomeric effect. This effect, broadly defined as the preference for an axial conformation of an electronegative substituent at the C2 position of a heterocyclohexane ring, arises from a stabilizing interaction between the lone pair of electrons on the ring heteroatoms (in this case, sulfur) and the antibonding (σ*) orbital of the axial C-substituent bond. In the context of 2-substituted 1,3-dithianes, this can lead to a greater population of the axial conformer than would be predicted based on steric considerations alone. For instance, studies on 2-arylseleno-1,3-dithianes have shown a distinct preference for the axial orientation of the arylseleno group, a finding confirmed by X-ray crystallographic analysis. mdpi.com Similarly, a strong axial preference has been observed for the diphenylphosphinoyl group at the C2 position, attributed to a significant S-C-P anomeric interaction. mdpi.com

In the case of methyl 1,3-dithiane-2-carboxylate, the conformational equilibrium will be influenced by the interplay between the steric bulk of the methoxycarbonyl group favoring the equatorial position and potential anomeric interactions involving the carbonyl group or the ester oxygen that might stabilize the axial conformer. The precise conformational preference would be determined by the balance of these opposing effects and can be influenced by factors such as the solvent polarity.

Table 1: Conformational Preferences of Selected 2-Substituted 1,3-Dithianes

| Substituent | Preferred Orientation | Key Influencing Factor(s) |

| Alkyl Groups | Equatorial | Steric Hindrance |

| Arylseleno Group | Axial | Anomeric Effect |

| Diphenylphosphinoyl Group | Axial | Anomeric Effect |

| Trimethylsilyl Group | Equatorial | Steric Hindrance |

This table provides a generalized summary based on literature findings for different classes of substituents.

Methods for Stereochemical Assignment and Enantiomeric Excess Determination

The synthesis of chiral 1,3-dithiane derivatives, including methyl 1,3-dithiane-2-carboxylate, often necessitates robust analytical methods to determine the stereochemical outcome of the reaction, specifically the diastereomeric and/or enantiomeric purity of the products. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For 1,3-dithiane-2-carboxylate systems, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation is typically achieved using a normal-phase mobile phase, which consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. By comparing the retention times of the analyte to those of known standards or by using a detector that can measure optical rotation, the enantiomeric excess (ee) of a sample can be accurately determined. The enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. iitr.ac.in

Table 2: Illustrative Chiral HPLC Separation Data for a Racemic 1,3-Dithiane Derivative

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 12.5 | 50.0 |

| (S)-enantiomer | 15.8 | 50.0 |

This is a hypothetical data set illustrating the separation of enantiomers. The exact retention times and elution order would depend on the specific analyte and chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers and can also be used for the determination of enantiomeric excess through the use of chiral derivatizing agents or chiral solvating agents.

In the analysis of diastereomeric 1,3-dithiane derivatives, the different spatial arrangement of the substituents leads to distinct chemical shifts and coupling constants for the protons and carbons in the molecule. For example, the protons within the 1,3-dithiane ring will exhibit different splitting patterns and chemical shifts depending on whether a substituent at C2 is in an axial or equatorial position. Detailed analysis of 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC, and NOESY) can provide through-bond and through-space correlations that help to elucidate the relative configuration of stereocenters. For instance, the observation of a Nuclear Overhauser Effect (NOE) between a proton on the C2 substituent and the axial protons at C4 and C6 would provide strong evidence for an equatorial orientation of the substituent.

To determine the enantiomeric excess of a chiral sample, a common NMR technique involves the formation of diastereomers by reacting the analyte with a chiral derivatizing agent of high enantiomeric purity. The resulting diastereomers will have distinct NMR spectra, and the ratio of the integrals of specific, well-resolved signals corresponding to each diastereomer can be used to calculate the diastereomeric excess, which directly corresponds to the enantiomeric excess of the original sample.

Table 3: Representative ¹H NMR Data for Diastereomeric 1,3-Dithiane Derivatives

| Proton | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) |

| H-2 | 3.85 (s) | 3.92 (s) |

| -OCH₃ | 3.70 (s) | 3.75 (s) |

| H-4, H-6 (axial) | 2.90 (m) | 2.95 (m) |

| H-4, H-6 (equatorial) | 2.65 (m) | 2.70 (m) |

| H-5 (axial) | 1.90 (m) | 1.95 (m) |

| H-5 (equatorial) | 2.10 (m) | 2.15 (m) |

This is a hypothetical data set to illustrate the expected differences in chemical shifts between two diastereomers. Actual values are dependent on the specific compound and experimental conditions.

Computational and Theoretical Investigations on 1,3 Dithiane 2 Carboxylate Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful method for investigating the potential energy surfaces of reactions involving 1,3-dithiane (B146892) derivatives, offering detailed mechanistic insights that are often difficult to obtain through experimental means alone. mdpi.comnih.govnih.gov These computational studies allow for the mapping of reaction pathways, the characterization of transition states, and the calculation of activation barriers, thereby providing a quantitative understanding of reaction feasibility and kinetics.

One area where DFT has been particularly informative is in the study of the deprotection of 1,3-dithianes to their corresponding carbonyl compounds. For instance, DFT calculations have been employed to support experimental findings on the photodeprotection of 1,3-dithianes. acs.org These studies have elucidated the mechanism of C–S bond cleavage following electron transfer, leading to the formation of a distonic radical cation. Furthermore, DFT computational studies have explored the subsequent reactions with species such as water, molecular oxygen, and the superoxide (B77818) radical anion, helping to confirm that the superoxide anion is a key reactant in driving the deprotection reaction. acs.org

DFT has also been used to investigate the fragmentation of dithiane-ketone adducts. researchgate.net By calculating the activation barriers for the β-scission in the corresponding oxygen-centered radicals, researchers have been able to support a mechanism involving deprotonation followed by intramolecular electron transfer and subsequent fragmentation. researchgate.net

In the broader context of cycloaddition reactions, DFT is a standard tool for exploring reaction mechanisms and stereoselectivities. rsc.orgresearchgate.net For example, in N-heterocyclic carbene (NHC)-catalyzed cycloadditions, DFT calculations have been used to delineate the multi-step reaction pathway, including the initial nucleophilic attack, the cycloaddition itself, and the final catalyst dissociation. rsc.org Such studies can identify the rate-determining and stereoselectivity-determining steps of the reaction. While not focused on methyl 1,3-dithiane-2-carboxylate itself, these examples highlight the capability of DFT to unravel complex reaction mechanisms involving heterocyclic compounds.

A general application of DFT in studying reaction mechanisms involves constructing a reaction profile, which maps the energies of reactants, intermediates, transition states, and products. nih.gov The energy barriers derived from this profile can be used to predict reaction rates and selectivities, providing a powerful complement to experimental studies.

Molecular Orbital Analysis and Electronic Effects on Reactivity

The reactivity of methyl 1,3-dithiane-2-carboxylate is profoundly influenced by its electronic structure. Molecular orbital (MO) analysis provides a framework for understanding these electronic effects, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO).

A key feature of 1,3-dithianes is their ability to function as acyl anion equivalents. This "umpolung" reactivity is a direct consequence of the electronic properties of the dithiane ring. The acidity of the C2-proton is enhanced by the presence of the two sulfur atoms, which can stabilize the resulting carbanion. This stabilization is attributed to the delocalization of the negative charge, a concept that has been rationalized through the involvement of sulfur's d-orbitals in bonding. researchgate.netuwindsor.ca More recent computational studies suggest that the stabilization is also due to hyperconjugative interactions involving the C-S σ* antibonding orbitals. Improved computational models have shown that the inclusion of sulfur-3d orbital effects is crucial for an accurate description of the bonding in α-thiocarbanions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and localization relate to its ability to accept electrons (electrophilicity). For methyl 1,3-dithiane-2-carboxylate, the HOMO is expected to have significant contributions from the sulfur lone pairs, while the LUMO will be associated with the C=O and C-S antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

The electronic properties of the carboxylate group also play a significant role. The ester moiety is an electron-withdrawing group, which further increases the acidity of the C2-proton, facilitating the formation of the nucleophilic carbanion. Computational studies on related carboxylate-containing heterocycles have demonstrated how the electronic nature of substituents can be tuned to modulate reactivity. researchgate.net

Modeling of Stereoselectivity in Dithiane-Mediated Reactions

The ability to control stereochemistry is a cornerstone of modern organic synthesis. Computational modeling has become an invaluable tool for understanding and predicting the stereochemical outcomes of reactions involving 1,3-dithiane derivatives.

A notable example is the organocatalytic stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes. rsc.org This reaction provides access to chiral γ-nitro-β-aryl-α-keto esters with high enantioselectivity. Computational modeling can be used to elucidate the origin of this stereoselectivity. A proposed stereoselection model suggests a bifunctional catalyst that coordinates both the dithiane nucleophile and the nitroalkene electrophile. rsc.org The thiourea (B124793) moiety of the catalyst is thought to form hydrogen bonds with the nitro group, while the basic site of the catalyst (e.g., a quinuclidine (B89598) nitrogen) forms an ion pair with the dithiane-derived nucleophile. This ternary complex orients the reactants in a specific manner, leading to a favored attack on one face of the nitroalkene. DFT calculations of the transition states for the formation of the different stereoisomers can quantify the energy differences and thus predict the experimentally observed enantiomeric excess.

The table below summarizes the results of an experimental study on the organocatalytic addition of a 2-carboxythioester-1,3-dithiane to various nitroalkenes, highlighting the high levels of stereoselectivity that can be achieved and which can be rationalized through computational modeling.

The stereoselectivity of reactions involving metalated 1,3-dithiane oxides has also been noted as an area where computational modeling could provide significant insights. cardiff.ac.uk The stereochemistry of the sulfoxide (B87167) group can direct the approach of electrophiles, leading to a high degree of diastereoselectivity.

More generally, computational methods are widely used to model stereoselectivity in various reaction types, including cycloadditions. rsc.orgrsc.org By calculating the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. These models can account for subtle steric and electronic interactions that govern the stereochemical outcome of a reaction.

Table of Chemical Compounds

Emerging Research Directions and Future Prospects for 1,3 Dithiane 2 Carboxylates

Development of Novel Catalytic Systems for Dithiane Functionalization

The functionalization of the 1,3-dithiane (B146892) core, particularly at the C2 position, is crucial for its application in synthesis. Traditionally, this has been achieved by deprotonation with strong bases. However, recent research has focused on the development of sophisticated catalytic systems that offer milder reaction conditions, higher selectivity, and access to chiral products.

Organocatalysis: A significant breakthrough has been the application of organocatalysis to reactions involving 1,3-dithiane carboxylates. Researchers have developed an efficient, metal-free catalytic strategy for the stereoselective conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.org By employing a cinchona-derived bifunctional thiourea (B124793) catalyst, they successfully synthesized γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee). rsc.org The investigation found that using a 2-S-trifluoroethyl carboxy-thioester derivative of 1,3-dithiane provided the best results in terms of yield and stereoselectivity. rsc.org

Transition Metal Catalysis: Transition metals continue to play a pivotal role in creating novel functionalization methods.

Rhodium(III) Catalysis: A Rh(III)-catalyzed direct alkenylation of 2-aryl-1,3-dithiane derivatives has been developed. acs.org In this process, the 1,3-dithiane group acts as an effective directing group, enabling the exclusive mono-selective alkenylation of the aryl ring at the ortho-position via C-H bond cleavage under mild, oxidative conditions. acs.org The dithiane directing group can be easily removed after the desired functionalization. acs.org

Titanium-based Catalysis: Asymmetric oxidation of the sulfur atoms in the dithiane ring has been achieved with high enantioselectivity using titanium-based catalytic systems. acs.orgnih.gov The Kagan and Modena protocols, which utilize a complex of titanium tetraisopropoxide (Ti(OiPr)₄), diethyl tartrate (DET), and an oxidant like cumene (B47948) hydroperoxide (CHP), have been successfully applied to ester derivatives of 1,3-dithiane-2-carboxylic acid. acs.orgnih.gov These methods yield monoxides with 80-95% ee and trans bis-sulfoxides with over 97% ee, demonstrating a powerful method for introducing chirality into the dithiane scaffold. acs.orgnih.gov

Other Catalytic Systems: A variety of other metal and non-metal catalysts have been employed for the formation and cleavage of the dithiane ring, which is integral to its use in synthesis. These include iron catalysts for dithioacetalization, iodine for both formation and mild deprotection, and hafnium trifluoromethanesulfonate (B1224126) for the chemoselective protection of aldehydes. organic-chemistry.orgorganic-chemistry.org An aqueous micellar system using iodine (5 mol%) as a catalyst with 30% hydrogen peroxide has proven to be a green and efficient method for deprotection, tolerating numerous sensitive functional groups. organic-chemistry.org

| Catalytic System | Type of Functionalization | Key Features | Reference |

|---|---|---|---|

| Cinchona-derived Thiourea | Asymmetric Conjugate Addition | Metal-free; produces chiral γ-nitro-β-aryl-α-keto esters with high enantioselectivity. | rsc.org |

| Rhodium(III) Complex | C-H Alkenylation | Dithiane acts as a directing group for regioselective functionalization of an aryl substituent. | acs.org |

| Titanium/DET Complex (Kagan/Modena) | Asymmetric Oxidation | Creates chiral sulfoxides and bis-sulfoxides with very high enantiomeric excess (>97% ee). | acs.orgnih.gov |

| Iodine / H₂O₂ in Micelles | Deprotection (Cleavage) | Green, mild, and chemoselective cleavage of the dithiane ring to regenerate the carbonyl group. | organic-chemistry.org |

Exploration of New Synthetic Utilities and Target Molecule Synthesis

The development of novel catalytic functionalizations directly enables new synthetic applications for 1,3-dithiane-2-carboxylate derivatives, allowing them to serve as key intermediates in the synthesis of complex and biologically active target molecules.

Synthesis of Bioactive Compounds: The products of the organocatalytic conjugate addition of dithianes to nitroalkenes are versatile starting materials for further transformations. rsc.org For instance, the resulting γ-nitro-β-aryl-α-keto ester can be transformed into the GABAB receptor agonist baclofen. This is achieved through a simultaneous reduction of the nitro group and removal of the dithiane protecting group, showcasing a practical application of this methodology in medicinal chemistry. rsc.org

Access to Novel Chiral Building Blocks: The highly enantioselective oxidation of 1,3-dithiane-2-carboxylates provides access to chiral trans-1,3-dithiane 1,3-dioxides. acs.orgnih.gov These chiral sulfoxides are valuable building blocks in their own right for asymmetric synthesis. After the oxidation, the ester group at the C2 position can be removed via hydrolysis and decarboxylation to furnish the final chiral dioxide product. nih.gov

Precursors to Functionalized Heterocycles: Dithiane derivatives, particularly β-keto 1,3-dithianes, are recognized as masked 1,3-dicarbonyl systems. organic-chemistry.orguwindsor.ca This property allows them to be converted into a wide range of functionalized oxygen-containing heterocycles, which are common structural motifs in natural product synthesis. organic-chemistry.orguwindsor.ca The ability to unmask the carbonyl functionality under specific conditions makes dithianes powerful tools in complex synthetic pathways, such as in the total synthesis of molecules like (+)-zaragozic acid C. uwindsor.ca

| Dithiane Derivative | Synthetic Utility / Target | Description | Reference |

|---|---|---|---|

| γ-Nitro-β-aryl-α-keto ester (from conjugate addition) | Baclofen (GABAB receptor agonist) | The functionalized dithiane is a key intermediate that undergoes reduction and deprotection to yield the final drug molecule. | rsc.org |

| Ester derivatives of 1,3-dithiane-2-carboxylate | trans-1,3-Dithiane 1,3-dioxide | Asymmetric oxidation of the dithiane core creates a valuable chiral building block for further synthetic applications. | acs.orgnih.gov |

| β-Keto 1,3-dithianes | Functionalized Oxygen-Containing Heterocycles | The dithiane acts as a masked dicarbonyl, enabling the synthesis of complex heterocyclic structures found in many natural products. | organic-chemistry.orguwindsor.ca |

Q & A

Q. What are the established synthetic routes for Methyl 1,3-dithiane-2-carboxylate, and how do reaction conditions influence yield?

Methyl 1,3-dithiane-2-carboxylate is commonly synthesized via transketalization between ethyl diethoxyacetate and 1,3-propanedithiol using BF₃·Et₂O as a Lewis acid catalyst . This method achieves efficient dithiane ring formation. Optimization includes controlling stoichiometry (1:1.2 molar ratio of diethoxyacetate to dithiol) and maintaining anhydrous conditions to prevent side reactions. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is critical for isolating high-purity product (>95%). Alternative routes involve alkylation of ethyl 1,3-dithiane-2-carboxylate with bromocycloalkanes, followed by oxidative deprotection using N-bromosuccinimide (NBS) to yield 2-oxoacids .

Q. How is Methyl 1,3-dithiane-2-carboxylate characterized spectroscopically, and what key spectral signatures confirm its structure?

Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry . Key NMR signals include:

- A singlet at δ ~4.3 ppm for the methyl ester group.

- Multiplets for the dithiane ring protons (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 235.0365 ([C₇H₁₀O₂S₂⁺]) . IR spectroscopy further confirms the ester carbonyl stretch (~1720 cm⁻¹).

Advanced Research Questions

Q. What strategies address functional group incompatibility during alkylation or oxidation of Methyl 1,3-dithiane-2-carboxylate?

The dithiane ring’s sulfur atoms are susceptible to oxidation, necessitating careful electrophile selection. For alkylation, NaH generates a stabilized carbanion intermediate, which reacts with bromocycloalkanes or α,β-unsaturated carbonyls without ring degradation . Oxidative deprotection with NBS in wet acetone selectively cleaves the dithiane moiety to unmask ketones while preserving ester groups . For acid-sensitive substrates, milder oxidants like iodine in methanol can be used .

Q. How does the stereochemical outcome of reactions involving Methyl 1,3-dithiane-2-carboxylate impact its utility in asymmetric synthesis?

The dithiane ring acts as a chiral auxiliary in aldol reactions. For example, enzymatic hydrolysis of ethyl esters derived from alkylated dithianes (e.g., Novozym 435 lipase) achieves enantiomeric excesses >90% for 3-hydroxycarboxylic acids . Computational modeling (DFT) helps predict stereoselectivity in carbanion trapping steps, enabling rational design of chiral intermediates for natural product synthesis .

Q. What methodological challenges arise in scaling up Methyl 1,3-dithiane-2-carboxylate-based syntheses, and how are they mitigated?

Key challenges include:

- Lewis acid handling : BF₃·Et₂O is corrosive; alternatives like Bi(OTf)₃ reduce toxicity .

- Oxidative instability : Use of inert atmospheres (N₂/Ar) during alkylation prevents premature oxidation.

- Byproduct formation : Optimizing NBS stoichiometry (1.2–1.5 equivalents) minimizes over-oxidation . Pilot-scale reactions (>10 g) require flow chemistry setups to enhance heat dissipation and mixing efficiency.

Data Analysis and Contradictions

Q. How can researchers reconcile discrepancies in reported yields for oxidative deprotection of Methyl 1,3-dithiane-2-carboxylate derivatives?

Yields for NBS-mediated deprotection vary (39–75%) depending on substrate steric hindrance and solvent polarity . For bulky cyclohexyl derivatives, prolonged reaction times (24–48 hrs) in acetone/water (4:1) improve conversion. Contrasting results may arise from residual moisture in solvents, which accelerates NBS decomposition. Validated protocols recommend pre-drying acetone over molecular sieves and monitoring reaction progress via TLC (hexane/EtOAc 3:1).

Q. What analytical techniques resolve ambiguities in intermediate characterization during multi-step syntheses?

- X-ray crystallography confirms absolute configuration of crystalline intermediates (e.g., iodide derivatives in tricyclic core syntheses) .

- DEPT-135 NMR distinguishes CH₂ and CH₃ groups in complex mixtures.

- LC-MS/MS tracks transient intermediates in oxidative pathways, enabling real-time optimization .

Innovative Applications

Q. How is Methyl 1,3-dithiane-2-carboxylate employed in biocatalytic cascades for chiral molecule production?

In tandem chemoenzymatic processes , alkylated dithianes undergo lipase-catalyzed ester hydrolysis (e.g., Novozym 435) to yield enantiopure 2-substituted 3-hydroxycarboxylic acids. These serve as precursors to pharmaceuticals like cilastatin . Recent advances integrate dithiane chemistry with ketoreductase-mediated asymmetric reductions for streamlined synthesis of polyfunctional terpenoids .

Q. What role does Methyl 1,3-dithiane-2-carboxylate play in natural product total synthesis?

The compound is pivotal in constructing the tricyclic core of manzamine A , a marine alkaloid with antitumor activity. Key steps include:

- Conversion of alcohol intermediates to iodides, followed by displacement with dithiane carbanions .

- Transacetalization and oxidation to install aldehyde functionalities for subsequent cyclization .

Methodological Recommendations

- Safety : Handle BF₃·Et₂O in fume hoods with acid-resistant gloves (per MedChemExpress guidelines) .

- Storage : Store Methyl 1,3-dithiane-2-carboxylate under argon at –20°C to prevent oxidation .

- Troubleshooting : If alkylation yields drop below 50%, pre-activate NaH with 1% DMF to enhance carbanion generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.